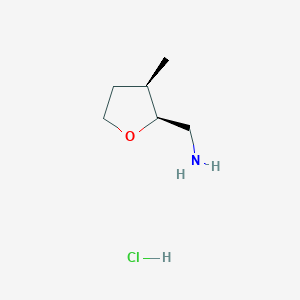

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride

Description

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the 3-position and a methanamine group at the 2-position. Its stereochemistry (2S,3R) is critical for its physicochemical and biological properties. The compound’s molecular formula is inferred as C₆H₁₂ClNO, with a calculated molecular weight of approximately 149.45 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

[(2S,3R)-3-methyloxolan-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-8-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEMJTNPQGHUMU-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227792-63-2 | |

| Record name | rac-[(2R,3S)-3-methyloxolan-2-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran.

Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often employing chiral catalysts or auxiliaries to ensure the correct (2S,3R) configuration.

Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Large-Scale Chiral Catalysis: Utilizing robust chiral catalysts that can be recycled.

Efficient Separation Techniques: Employing advanced separation methods like chromatography to isolate the desired enantiomer.

Automated Systems: Implementing automated systems for precise control of reaction conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1.1. Antiviral Properties

Research has indicated that compounds similar to ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride exhibit antiviral activity. Specifically, nucleoside phosphoramidates derived from related structures have been shown to inhibit RNA-dependent RNA polymerases, making them candidates for treating viral infections such as hepatitis C and influenza .

1.2. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. For instance, its structural analogs have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

2.1. Synthesis of Complex Molecules

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including amination and alkylation processes .

2.2. Chiral Synthesis

The compound's chirality is advantageous for synthesizing enantiomerically pure substances. Chiral amines are crucial in the pharmaceutical industry for the development of drugs that require specific stereochemistry for efficacy and safety .

3.1. Drug Development Case Study

In a notable study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride to evaluate their biological activities against various pathogens. The study demonstrated that certain derivatives exhibited enhanced antiviral properties compared to their parent compound, highlighting the importance of structural modifications in drug design .

3.2. Neuroprotective Research

Another research initiative focused on evaluating the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that treatment with ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride reduced amyloid-beta plaque formation and improved cognitive function in animal models, suggesting potential therapeutic applications in neurodegenerative disorders .

Data Tables

Mechanism of Action

The mechanism by which ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues Identified from Evidence

The following compounds share structural or functional similarities with the target molecule:

(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride (CAS 21801-94-5)

[(3R)-Oxan-3-yl]methanamine hydrochloride (CAS 2007916-32-5)

Structural and Functional Differences

Physicochemical Properties

- Solubility : The THF ring’s polarity suggests moderate aqueous solubility, while the oxan derivative’s larger ring may reduce solubility due to increased hydrophobicity .

- Conformational Flexibility : The six-membered oxan ring exhibits lower ring strain than THF analogs, possibly influencing binding interactions in biological systems.

Hazard Profiles

Research Findings and Limitations

- Toxicological Data Gaps : Most analogs, including the (S)-THF compound and benzofuran derivative , lack comprehensive toxicological studies, necessitating caution in handling.

- Stereochemical Impact : The (2S,3R) configuration of the target compound may confer unique receptor-binding properties compared to racemic or single-enantiomer analogs.

- Synthetic Challenges: Introducing stereospecific methyl groups (as in the target) requires advanced synthetic methodologies compared to non-methylated analogs .

Biological Activity

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride is a compound that has garnered interest in various biological applications due to its structural characteristics and potential pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, which is known for its ability to modulate biological interactions. The specific stereochemistry of ((2S,3R)-3-Methyltetrahydrofuran) contributes to its biological activity by influencing binding affinities and interactions with biological targets.

Mechanisms of Biological Activity

-

Adenosine Receptor Interaction :

- Research indicates that compounds with similar structures can act as agonists for adenosine receptors, particularly the A1 and A3 subtypes. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and immune responses .

- The ability of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride to selectively activate these receptors could provide insights into its potential therapeutic uses in neurological disorders and inflammatory conditions.

-

Antiviral Properties :

- Compounds resembling this structure have shown promise against viral proteases, such as those from SARS-CoV-2. Their mechanism typically involves inhibition of viral replication by targeting essential enzymatic functions .

- The exploration of this compound as an antiviral agent could be beneficial, especially in the context of emerging viral threats.

Case Studies

-

In Vivo Efficacy :

- In studies involving animal models, compounds with similar structural motifs have been evaluated for their pharmacokinetic profiles and therapeutic efficacy. For instance, certain derivatives demonstrated significant bioavailability and reduced toxicity at therapeutic doses .

- These findings suggest that ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride may exhibit favorable pharmacological properties worth further investigation.

-

Cytotoxicity Assessments :

- Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and A549) have indicated that related tetrahydrofuran derivatives possess selective cytotoxic effects. This raises the potential for developing targeted cancer therapies based on the structural characteristics of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride .

- Comparative studies have shown IC50 values indicating significant antiproliferative activity at low concentrations.

Data Tables

Q & A

Q. What are the optimal synthetic routes for ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride, and how can stereochemical purity be ensured?

Q. How should ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride be stored to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. For long-term storage, lyophilize and seal under vacuum .

Advanced Research Questions

Q. How does the (2S,3R) stereochemistry influence the compound’s reactivity in chiral catalysis or biological systems?

- Methodological Answer : The stereochemistry impacts ligand-receptor binding and catalytic activity. For example, (2S,3R) configurations in similar amines enhance selectivity in enzyme inhibition (e.g., MAPK signaling) by fitting into chiral active sites. Test via:

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins.

- Kinetic Studies : Compare reaction rates in asymmetric catalysis (e.g., ketone reductions) against enantiomers .

Q. What strategies resolve contradictions in thermodynamic vs. kinetic product distributions during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (<0°C) favor kinetic products by slowing equilibration.

- Additives : Use crown ethers to stabilize transition states and shift selectivity.

- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust conditions .

Q. How is ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride utilized in drug discovery pipelines?

- Methodological Answer :

-

Building Block : Incorporate into peptidomimetics or kinase inhibitors via reductive amination or Suzuki couplings.

-

Isotopic Labeling : Synthesize N- or C-labeled analogs for metabolic tracing (e.g., using C-formaldehyde in reductive amination) .

- Data Table :

| Application | Method | Target Class | Reference |

|---|---|---|---|

| Kinase Inhibitors | Reductive amination | MAPK/ERK pathway | |

| Metabolic Tracing | C-labeling | Enzymatic assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.